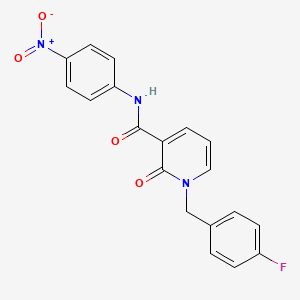

1-(4-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

説明

1-(4-Fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridine core substituted with a 4-fluorobenzyl group at position 1 and a 4-nitrophenyl carboxamide moiety at position 3. Its structural framework is characteristic of bioactive compounds targeting enzymes or receptors, particularly kinases, due to the electron-withdrawing nitro group and fluorinated aromatic system.

特性

IUPAC Name |

1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O4/c20-14-5-3-13(4-6-14)12-22-11-1-2-17(19(22)25)18(24)21-15-7-9-16(10-8-15)23(26)27/h1-11H,12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENPJDPYIQUJSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine class, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C21H17FN4O5

- Molecular Weight : 424.4 g/mol

- CAS Number : 1105212-20-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes and receptors, which can lead to various physiological effects. The presence of the fluorine atom enhances the compound's lipophilicity and stability, potentially improving its interaction with biological targets.

Anticancer Activity

Research has indicated that compounds similar to 1-(4-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit significant anticancer properties. For instance, a related compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model after oral administration .

Enzyme Inhibition

The compound has been studied for its enzyme inhibitory properties. It is particularly noted for inhibiting kinases involved in cancer progression. Substituted derivatives have shown enhanced potency against Met kinase, which is crucial in various malignancies .

Case Study 1: Antitumor Efficacy

A study involving a derivative of the dihydropyridine class showed that it effectively inhibited tumor growth in xenograft models. The compound was administered orally and resulted in significant tumor stasis, highlighting its potential as an anticancer agent .

Case Study 2: Enzyme Interaction

Another study focused on the interaction of similar compounds with acetylcholinesterase (AChE). The findings suggested that these compounds could serve as potential AChE inhibitors, which are valuable in treating neurodegenerative diseases like Alzheimer's .

Data Table: Biological Activities and Effects

類似化合物との比較

Anticancer Activity

- BMS-777607: Demonstrated potent inhibition of MET kinase (IC₅₀ = 3.9 nM) and efficacy in xenograft models, emphasizing the role of pyridinecarboxamide scaffolds in kinase targeting .

- N-(4-Acetylphenyl) Analogs : While less active than 5-fluorouracil, acetylphenyl-substituted derivatives showed moderate cytotoxicity, suggesting the target compound’s nitro group could enhance potency .

Antimicrobial Activity

- D-11 and related 1,3,4-thiadiazole derivatives () exhibited activity against E. coli and C. albicans, with MIC values <50 μg/mL.

Kinase Selectivity

- Fluorophenyl vs. Nitrophenyl : BMS-777607’s 4-fluorophenyl group contributes to kinase selectivity, whereas the target’s 4-nitrophenyl moiety might broaden target specificity but increase off-target risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。